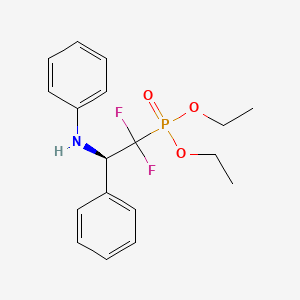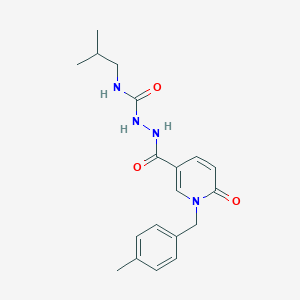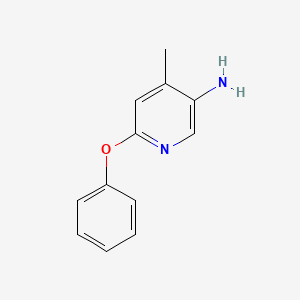
4-Methyl-6-phenoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-phenoxypyridin-3-amine, also known as MPP or U0126, is a synthetic compound that belongs to the pyridinamine group. It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of amines like this compound can be achieved by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines can also be used. Another method involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O . The InChI code is 1S/C12H12N2O/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . The storage temperature is 2-8°C .科学的研究の応用
Synthesis and Complex Formation
Research by Hayvalı et al. (2003) explored the condensation reactions involving 2-aminopyridine and its derivatives to yield new laterally functionalized crown ethers. These compounds, including variations modified with 4-Methyl-6-phenoxypyridin-3-amine, form crystalline complexes with sodium perchlorate, demonstrating their potential in creating new materials with specific chemical and physical properties (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Catalysis and Reaction Mechanisms
Peng Wang et al. (2016) developed a method for meta-C-H amination and alkynylation using a modified norbornene as a transient mediator. This approach highlights the role of this compound derivatives in facilitating novel transformations in organic synthesis, potentially offering new pathways for the functionalization of aromatic compounds (Wang, Li, Jain, Farmer, He, Shen, & Yu, 2016).
Material Science and Polymer Chemistry
Kósa et al. (2003) synthesized a new type of stabilizer for polymers, combining hindered phenols and Hindered Amine Stabilizers (HAS) with derivatives including this compound. These stabilizers show promise in enhancing the light stability of polypropylene films, indicating potential applications in improving the durability of polymer-based materials (Kósa, Chmela, Pawelke, Theumer, & Habicher, 2003).
Sensing and Detection Applications
Ananta Hazra et al. (2018) developed two positional isomers based on quinoline, incorporating this compound, for fluorescence sensing of Al3+ and Zn2+ ions. These findings demonstrate the utility of such compounds in creating sensitive and selective chemosensors for metal ions, which could have applications in environmental monitoring and biochemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Corrosion Inhibition
Boughoues et al. (2020) investigated four amine derivative compounds, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic media. Their research provides insights into the protective mechanisms at play and highlights the potential of these compounds in industrial applications where corrosion resistance is critical (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
The safety information for 4-Methyl-6-phenoxypyridin-3-amine includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-methyl-6-phenoxypyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYXYWRNLOBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)
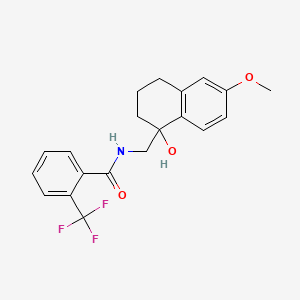
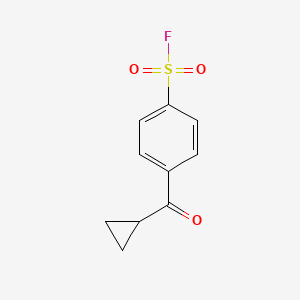
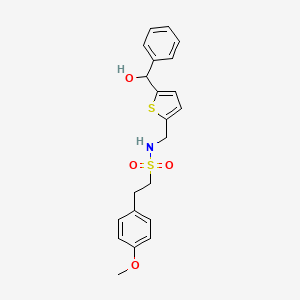

![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2966728.png)
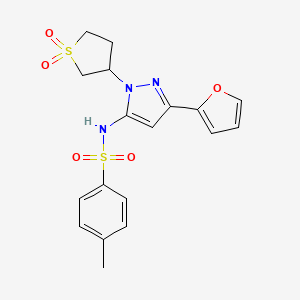
![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)
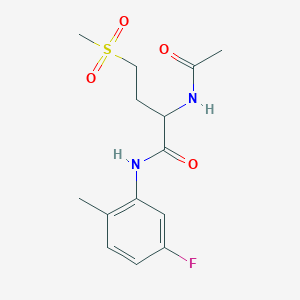
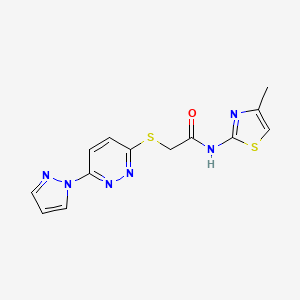
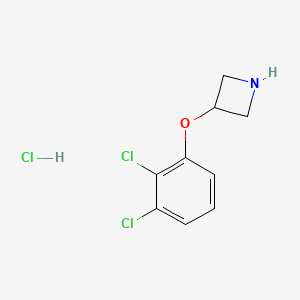
![3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE](/img/structure/B2966740.png)
